molecular formula C14H7NaO5S B7737187 sodium;9,10-dioxoanthracene-2-sulfonate

sodium;9,10-dioxoanthracene-2-sulfonate

Cat. No.: B7737187
M. Wt: 310.26 g/mol
InChI Key: GGCZERPQGJTIQP-UHFFFAOYSA-M
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Description

Sodium;9,10-dioxoanthracene-2-sulfonate, also known as sodium anthraquinone-2-sulfonate, is an anionic dye with a quinone structure. It is a derivative of anthraquinone, which is an aromatic organic compound. This compound is known for its good electrochemical activity and is primarily used as an intermediate in the synthesis of various dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;9,10-dioxoanthracene-2-sulfonate can be synthesized through the sulfonation of anthraquinone. The typical method involves the reaction of anthraquinone with sulfuric acid to produce anthraquinone-2-sulfonic acid, which is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the controlled sulfonation of anthraquinone using sulfuric acid, followed by neutralization with sodium hydroxide. The product is then purified and crystallized to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Sodium;9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different quinone derivatives, while reduction can produce anthrahydroquinone .

Scientific Research Applications

Sodium;9,10-dioxoanthracene-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium;9,10-dioxoanthracene-2-sulfonate exerts its effects is primarily through its quinone structure. Quinones are known to participate in redox reactions, which can affect various biological and chemical processes. The compound can act as an electron acceptor in electron transfer reactions, influencing various pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its sulfonate group, which enhances its solubility in water and its electrochemical activity. This makes it particularly useful in applications requiring water-soluble dyes and in electrochemical studies .

Properties

IUPAC Name

sodium;9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O5S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCZERPQGJTIQP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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